CYP2C19 Metabolic Liability: A Measured Baseline Distinguishing the 3-Iodo-2,5,6-trimethyl Derivative from the Uncharacterized Pyrazolo[1,5-a]pyrimidin-7-one Space
The 3-iodo-2,5,6-trimethyl derivative has a publicly recorded CYP2C19 inhibition IC50 of 50,000 nM in human liver microsomes using S-mephenytoin as substrate, a quantitative ADME parameter absent for the majority of commercially available pyrazolo[1,5-a]pyrimidin-7-one analogs [1]. In the absence of comparator data for the non-iodinated 2,5,6-trimethyl-pyrazolo[1,5-a]pyrimidin-7-one, the 3-chloro analog, and the 3-bromo analog, this measured value provides the only CYP liability anchor point within this substitution series. For reference, compounds with CYP2C19 IC50 below 10,000 nM are generally flagged as moderate-to-high inhibition risk in early drug discovery [2].
| Evidence Dimension | CYP2C19 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 μM) |
| Comparator Or Baseline | Industry DDI alert threshold: IC50 < 10,000 nM for moderate CYP2C19 inhibition risk [2]. Comparator analogs (non-iodinated, 3-Cl, 3-Br) have no publicly available CYP2C19 data. |
| Quantified Difference | Target compound IC50 is ≥5-fold above the 10,000 nM moderate-risk threshold; comparator data absent. |
| Conditions | Human liver microsomes; S-mephenytoin as probe substrate; 5 min preincubation with substrate before NADPH addition. Assay deposited in ChEMBL under CHEMBL3774855. |
Why This Matters
A measured, publicly available CYP2C19 IC50 enables procurement decisions based on known metabolic interaction risk, eliminating the cost and delay of commissioning de novo ADME screening while providing a benchmark for SAR exploration within this scaffold.
- [1] BindingDB Entry BDBM50153594 / ChEMBL CHEMBL3774855. CYP2C19 Inhibition IC50 = 50,000 nM for 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. View Source
- [2] U.S. Food and Drug Administration. Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. January 2020. View Source
